
PENICILLIN G PROCAINE
Overview
Description
Penicillin G Procaine is a semi-synthetic penicillin derivative combining benzylpenicillin (Penicillin G) with procaine, a local anesthetic. This formulation acts as a repository medication, providing sustained therapeutic blood levels via slow intramuscular absorption. It is approved for treating bacterial infections caused by penicillin-susceptible organisms, including streptococci, staphylococci, and Treponema pallidum (syphilis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillin G procaine is synthesized by reacting penicillin G potassium with procaine hydrochloride. The process involves dissolving procaine hydrochloride in a mixing tank and then adding it to a solution of penicillin G potassium through a sterile filter. The mixture is then homogenized to form this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves several steps:
- Introduction of inactive ingredients into a mixing tank and sterilization of the mixture.
- Dissolution of procaine hydrochloride in a separate tank.
- Addition of the procaine hydrochloride solution to the penicillin G potassium solution through a sterile filter.
- Homogenization of the mixture to form this compound.
- Transfer of the resulting suspension to a holding tank and filling into containers .
Chemical Reactions Analysis
Types of Reactions
Penicillin G procaine undergoes various chemical reactions, including hydrolysis and substitution reactions. The hydrolysis of this compound results in the release of penicillin G and procaine .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in aqueous solutions and is facilitated by enzymes such as penicillinase.
Substitution: Penicillin G can undergo substitution reactions with nucleophiles, leading to the formation of different penicillin derivatives.
Major Products Formed
Hydrolysis: Penicillin G and procaine.
Substitution: Various penicillin derivatives depending on the nucleophile used.
Scientific Research Applications
Clinical Indications
Penicillin G procaine is indicated for the treatment of moderately severe infections caused by penicillin-G-susceptible microorganisms. The following conditions are commonly treated with this antibiotic:
- Upper Respiratory Infections : Effective against infections such as pneumonia and pharyngitis caused by susceptible streptococci and pneumococci.
- Skin and Soft Tissue Infections : Used in cases of cellulitis and abscesses due to staphylococci and streptococci.
- Scarlet Fever and Erysipelas : Particularly effective in treating infections caused by Group A streptococcus.
- Anthrax Prophylaxis : Administered post-exposure to reduce the incidence or progression of inhalational anthrax.
- Rat-Bite Fever : Effective against Streptobacillus moniliformis and Spirillum minus.
- Bacterial Endocarditis Prophylaxis : Recommended for patients with congenital heart disease or rheumatic heart disease during dental procedures .
Case Studies
-
Veterinary Applications :
A notable case involved two dogs and a cat that received inadvertent intravenous injections of this compound instead of propofol during anesthesia induction. The animals exhibited severe neurological symptoms, including seizures and cardiopulmonary arrest. They required intensive supportive care but ultimately recovered fully . -
Psychotic Reactions :
Several reports indicate that some patients may experience psychotic episodes following the injection of this compound, known as Hoigne's syndrome. Symptoms can include hallucinations, agitation, and confusion, typically resolving within 48 hours post-administration . -
Adverse Effects in Pediatrics :
A study documented neurologic complications in pediatric patients receiving this compound for gonococcal infections. These included seizures and psychosis, highlighting the need for careful monitoring during treatment .
Adverse Effects
While generally safe when used appropriately, this compound can cause several adverse effects:
- Neurological Symptoms : Including seizures, agitation, and confusion, particularly with intravenous administration.
- Allergic Reactions : As with other penicillins, hypersensitivity reactions can occur.
- Injection Site Reactions : Pain or inflammation at the injection site is common.
Mechanism of Action
Penicillin G procaine exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of cross-links in the bacterial cell wall, leading to cell lysis and death . The procaine component acts as a local anesthetic, reducing pain at the injection site .
Comparison with Similar Compounds
Pharmacokinetics :
- Administration : Intramuscular injection only.
- Dosage : Available in 300,000 and 600,000 units/mL suspensions .
- Duration : Maintains bactericidal concentrations for 24 hours post-injection due to delayed absorption from the injection site .
- Stability : Stable under recommended storage conditions but incompatible with oxidizing agents, metal ions (e.g., copper, zinc), and certain solvents .
Safety : Severe hypersensitivity reactions, including anaphylaxis, are possible, particularly in patients with prior penicillin or cephalosporin allergies .
Penicillin G Benzathine
Key Differences :
Parameter | Penicillin G Procaine | Penicillin G Benzathine |
---|---|---|
Formulation | Procaine salt in aqueous suspension | Benzathine salt in aqueous suspension |
Dosage | 300,000–600,000 units/mL | 600,000–1,200,000 units/mL |
Duration | 24 hours | 1–4 weeks |
Primary Use | Acute infections (e.g., syphilis) | Prolonged prophylaxis (e.g., rheumatic fever) |
Solubility | Low water solubility | Extremely low water solubility |
Penicillin G Benzathine provides significantly longer duration due to slower absorption, making it suitable for chronic conditions . Both are combined in products like Bicillin C-R to balance immediate and sustained effects .
Penicillin G Sodium/Potassium
Key Differences :
Parameter | This compound | Penicillin G Sodium |
---|---|---|
Solubility | Low water solubility | Highly water-soluble |
Administration | Intramuscular only | Intramuscular/intravenous |
Onset | Delayed (hours) | Immediate (minutes) |
Half-life | ~12 hours | ~30 minutes |
Dosage | 300,000–600,000 units/mL | Up to 5,000,000 units/vial |
Penicillin G Sodium is preferred for severe, acute infections requiring rapid bactericidal activity, whereas Procaine’s delayed release suits outpatient management .
Penicillin V Potassium
Key Differences :
Parameter | This compound | Penicillin V Potassium |
---|---|---|
Administration | Intramuscular | Oral |
Acid Stability | Low | High |
Bioavailability | N/A (parenteral) | 60–70% |
Spectrum | Narrow (Gram-positive) | Broader (including some oral anaerobes) |
Use Cases | Systemic infections | Pharyngitis, dental infections |
Penicillin V’s oral bioavailability and acid stability make it ideal for mild infections, contrasting with Procaine’s injectable use for systemic or deep-tissue infections .
Research Findings and Clinical Data
- Veterinary Use : this compound accounts for 60% of veterinary penicillin sales (2021), primarily in dairy cattle, due to its cost-effectiveness and prolonged action .
- Combination Therapies : Co-administration with probenecid (a uricosuric agent) inhibits renal excretion, prolonging penicillin activity—a strategy more common with Penicillin G than Procaine .
- Analytical Methods : Spectrophotometric assays using tropaeolin O dye ensure quality control in formulations combining procaine and benzocaine .
Biological Activity
Penicillin G Procaine, also known as procaine benzylpenicillin, is a widely used antibiotic that exhibits significant biological activity against various bacterial pathogens. This article explores its pharmacodynamics, mechanisms of action, clinical applications, and associated case studies.
This compound is a beta-lactam antibiotic that primarily targets penicillin-susceptible microorganisms. Its bactericidal effect is achieved through the inhibition of cell wall synthesis, specifically by binding to penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to osmotic instability and subsequent lysis of the bacterial cells during active multiplication phases .
Key Characteristics:
- Bactericidal Activity: Effective against Gram-positive bacteria and some Gram-negative bacteria.
- Resistance: Ineffective against penicillinase-producing bacteria and those with altered PBPs. Notably, resistance has not been reported in Streptococcus pyogenes .
- Absorption Profile: After intramuscular injection, it provides a plateau in serum levels approximately 4 hours post-administration, with levels declining over 15 to 20 hours .
Clinical Applications
This compound has been utilized for treating various infections, particularly those caused by susceptible strains of bacteria. Its applications include:
- Gonorrhea Treatment: A study indicated that single doses of aqueous procaine penicillin G significantly reduced treatment failure rates when combined with probenecid .
- Pneumococcal Infections: In cases of suspected pneumococcal pneumonia, procaine penicillin demonstrated efficacy even in areas with high penicillin resistance rates .
- Veterinary Use: The compound is also used in veterinary medicine; however, inadvertent intravenous administration can lead to severe adverse reactions .
Gonorrhea Treatment Efficacy
A clinical trial involving patients treated for uncomplicated gonorrhea reported a treatment failure rate of 15.4% in men and 10.4% in women when using procaine penicillin alone. However, when administered alongside probenecid, failure rates dropped significantly to 1.8% for men and 3.7% for women . This highlights the importance of adjunctive therapy in enhancing treatment outcomes.
Pneumonia Treatment
In a study involving 49 patients with mild to moderate pneumonia suspected to be caused by Streptococcus pneumoniae, 40 were cured with procaine penicillin treatment. Notably, five isolates were resistant to penicillin but still responded positively to treatment, suggesting that procaine penicillin remains a viable option in certain clinical scenarios despite resistance concerns .
Adverse Effects and Toxicity
While generally safe when administered correctly, this compound can cause adverse effects, especially if injected improperly. A report documented severe neurological impairment and cardiopulmonary arrest following inadvertent intravenous administration in animals . Symptoms included muscle tremors, seizures, and cardiovascular changes, which necessitated immediate medical intervention.
Summary Table: Biological Activity Overview
Characteristic | Details |
---|---|
Chemical Class | Beta-lactam antibiotic |
Mechanism of Action | Inhibits cell wall synthesis via PBP binding |
Target Organisms | Gram-positive and some Gram-negative bacteria |
Resistance | Not effective against penicillinase producers |
Absorption | Plateau serum levels at ~4 hours post-injection |
Clinical Uses | Gonorrhea, pneumonia, veterinary applications |
Adverse Effects | Neurological symptoms from IV misuse |
Q & A
Basic Research Questions
Q. Q1: What analytical methods are validated for quantifying Penicillin G Procaine in preclinical studies, and how can researchers ensure reproducibility?
To quantify this compound, validated spectrophotometric methods using azo dyes (e.g., tropaeolin O) are recommended due to their specificity for benzocaine derivatives and procaine complexes . Ensure reproducibility by adhering to NIH guidelines for preclinical reporting, including detailed descriptions of instrumentation (e.g., wavelength settings, sample preparation), validation parameters (linearity, precision, accuracy), and inclusion of positive/negative controls . For novel matrices, cross-validate results with HPLC or LC-MS to confirm specificity .
Q. Q2: How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while minimizing confounding variables?
Use a PICO framework to structure the study:
- Population : Define species, age, and health status (e.g., healthy vs. immunocompromised models).
- Intervention : Standardize administration routes (intramuscular vs. subcutaneous) and dosage ranges (e.g., 20,000–40,000 IU/kg).
- Comparison : Include saline controls and procaine-free penicillin controls to isolate pharmacological effects.
- Outcome : Measure serum concentration-time profiles, tissue distribution, and elimination half-life .
Ensure blinding during data collection and use randomized allocation to groups to reduce bias .
Advanced Research Questions
Q. Q3: What methodological strategies resolve contradictions in reported efficacy data for this compound across different animal models?
Contradictions often arise from variability in bioavailability due to formulation differences (e.g., particle size, excipients) or species-specific metabolic pathways. To address this:
Conduct a systematic review using COSMIN criteria to assess study quality, focusing on dosing protocols and outcome measurement tools .
Perform meta-analyses with subgroup stratification by species, formulation type, and infection type (e.g., Streptococcus vs. Staphylococcus).
Use in vitro-in vivo correlation (IVIVC) models to reconcile discrepancies between pharmacokinetic data and microbial kill curves .
Q. Q4: How can researchers optimize experimental designs for studying this compound’s stability under varying environmental conditions?
Adopt a factorial design to test multiple variables simultaneously:
- Factors : Temperature (4°C, 25°C, 40°C), pH (5.0–7.4), and light exposure.
- Response variables : Degradation kinetics (HPLC monitoring) and antimicrobial activity (MIC assays).
Use Arrhenius equation modeling to predict shelf-life under accelerated conditions. For regulatory compliance, align stability protocols with ICH Q1A guidelines and include degradation product profiling .
Q. Q5: What advanced statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?
Employ response surface methodology (RSM) or checkerboard assays to quantify synergy:
Calculate fractional inhibitory concentration indices (FICI) to classify interactions (synergy, additivity, antagonism).
Use Bayesian hierarchical models to account for inter-study variability in meta-analyses.
Validate findings with time-kill assays and mechanistic studies (e.g., β-lactamase inhibition assays) .
Q. Methodological Frameworks
Q. Q6: How can the FINER criteria improve the formulation of hypothesis-driven research questions on this compound’s mechanism of action?
Apply FINER to ensure questions are:
- Feasible : Access to validated bacterial strains (e.g., ATCC controls) and equipment (e.g., MALDI-TOF for peptidoglycan analysis).
- Interesting : Focus on understudied mechanisms (e.g., procaine’s role in delaying hydrolysis by bacterial enzymes).
- Novel : Compare efficacy against emerging resistant strains (e.g., MRSA) versus traditional targets.
- Ethical : Adhere to 3R principles (replacement, reduction, refinement) in animal studies.
- Relevant : Link findings to clinical applications (e.g., prolonged-release formulations) .
Q. Q7: What literature review strategies ensure comprehensive coverage of this compound’s toxicological profile?
Search strategy : Use Boolean operators (e.g., "this compound" AND (toxicity OR "adverse effects")) across MEDLINE, EMBASE, and TOXLINE.
Time frame : Include studies from 1980–present to capture historical and contemporary data.
Data synthesis : Categorize findings by organ systems (e.g., neurotoxicity, hypersensitivity) and risk factors (e.g., dose-dependent vs. idiosyncratic reactions). Use PRISMA flow diagrams to document study selection .
Q. Data Validation and Reporting
Q. Q8: How should researchers address variability in this compound’s potency assays across laboratories?
Standardization : Use USP reference standards (e.g., USP this compound RS) and harmonize protocols (e.g., agar diffusion assays with Micrococcus luteus ATCC 9341).
Inter-laboratory validation : Conduct round-robin trials with blinded samples and report results using consensus criteria (e.g., ±15% acceptable variability).
Documentation : Publish raw data, calibration curves, and instrument logs to enhance transparency .
Q. Q9: What are the best practices for replicating historical studies on this compound given evolving regulatory standards?
Archival analysis : Retrieve original protocols from repositories like ClinicalTrials.gov or institutional archives.
Modernization : Update outdated methods (e.g., replace rabbit pyrogen tests with LAL assays) while retaining core experimental logic.
Ethical review : Submit revised protocols to IACUC or IRB for compliance with current guidelines (e.g., OECD 453 for carcinogenicity) .
Q. Cross-Disciplinary Considerations
Q. Q10: How can researchers integrate computational modeling to predict this compound’s interactions with novel bacterial targets?
Molecular docking : Use AutoDock Vina to simulate binding to penicillin-binding proteins (PBPs) in resistant strains.
Pharmacokinetic modeling : Develop PBPK models (e.g., GastroPlus) to simulate tissue penetration in polymicrobial infections.
Machine learning : Train neural networks on MIC datasets to identify structural analogs with enhanced stability .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C13H20N2O2.H2O/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDCMKVLEYCGQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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